molecular formula C12H16N4O6 B081634 Nepsilon-(2,4-Dinitrophenyl)-L-lysine hydrochloride CAS No. 14401-10-6

Nepsilon-(2,4-Dinitrophenyl)-L-lysine hydrochloride

Cat. No.: B081634
CAS No.: 14401-10-6
M. Wt: 312.28 g/mol
InChI Key: OFKKPUNNTZKBSR-UHFFFAOYSA-N
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Description

Nepsilon-(2,4-Dinitrophenyl)-L-lysine hydrochloride is a chemical compound that features a lysine amino acid residue modified with a 2,4-dinitrophenyl group. This compound is often used in biochemical research due to its unique properties and reactivity. The presence of the dinitrophenyl group makes it particularly useful in various analytical and synthetic applications.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Nepsilon-(2,4-Dinitrophenyl)-L-lysine hydrochloride plays a crucial role in biochemical reactions, particularly in the study of protein carbonylation. This compound interacts with various enzymes and proteins, including lysine residues in proteins, forming stable adducts. These interactions are essential for studying protein modifications and understanding the mechanisms of oxidative stress . The compound’s ability to form covalent bonds with lysine residues makes it a valuable tool for identifying and quantifying protein carbonyls in biological samples.

Cellular Effects

This compound influences various cellular processes by modifying lysine residues on proteins. This modification can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the function of enzymes involved in metabolic pathways, leading to changes in cellular energy production and redox balance . Additionally, it can impact the regulation of gene expression by modifying histones and other nuclear proteins, thereby influencing chromatin structure and function.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with lysine residues on proteins. This interaction can inhibit or activate enzymes by modifying their active sites or altering their structural conformation . The compound’s binding to lysine residues can also lead to changes in protein-protein interactions and the formation of protein aggregates, which are often observed in conditions of oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but its reactivity can decrease over prolonged periods due to potential degradation . Long-term studies have shown that the compound can induce persistent modifications in proteins, leading to sustained changes in cellular function and metabolism.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can induce mild modifications in proteins without causing significant toxicity . At higher doses, it can lead to extensive protein carbonylation, resulting in cellular dysfunction and oxidative damage. Toxic effects, such as liver and kidney damage, have been observed at high doses, highlighting the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to protein modification and oxidative stress. The compound interacts with enzymes such as lysine acetyltransferases and deacetylases, affecting the acetylation status of proteins . These interactions can influence metabolic flux and the levels of various metabolites, thereby impacting cellular energy balance and redox homeostasis.

Transport and Distribution

Within cells, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via amino acid transporters and subsequently distributed to various cellular compartments . Its localization within cells can affect its reactivity and the extent of protein modification.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, often accumulating in the cytoplasm and nucleus. The compound’s activity and function can be influenced by its localization, with nuclear accumulation affecting gene expression and chromatin structure . Post-translational modifications, such as phosphorylation, can also direct the compound to specific cellular compartments, enhancing its functional specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nepsilon-(2,4-Dinitrophenyl)-L-lysine hydrochloride typically involves the reaction of L-lysine with 2,4-dinitrofluorobenzene under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of lysine attacks the electrophilic carbon of the dinitrofluorobenzene, resulting in the formation of the dinitrophenyl-lysine derivative. The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. The final product is typically obtained through crystallization and subsequent drying.

Chemical Reactions Analysis

Types of Reactions: Nepsilon-(2,4-Dinitrophenyl)-L-lysine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The dinitrophenyl group can be oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dinitrophenyl group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: Nucleophiles such as amines or thiols in basic conditions.

Major Products Formed:

    Oxidation: Formation of dinitrophenyl-lysine derivatives with oxidized nitro groups.

    Reduction: Formation of aminophenyl-lysine derivatives.

    Substitution: Formation of substituted phenyl-lysine derivatives.

Scientific Research Applications

Nepsilon-(2,4-Dinitrophenyl)-L-lysine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent for the detection and quantification of amino acids and peptides.

    Biology: Employed in the study of protein-ligand interactions and enzyme kinetics.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the synthesis of various chemical intermediates and as a standard in analytical chemistry.

Comparison with Similar Compounds

  • Nepsilon-(2,4-Dinitrophenyl)-L-tyrosine hydrochloride
  • Nepsilon-(2,4-Dinitrophenyl)-L-histidine hydrochloride
  • Nepsilon-(2,4-Dinitrophenyl)-L-arginine hydrochloride

Comparison: Nepsilon-(2,4-Dinitrophenyl)-L-lysine hydrochloride is unique due to the presence of the lysine residue, which provides additional functional groups for further chemical modifications. Compared to similar compounds, it offers a broader range of reactivity and applications, particularly in the study of protein modifications and interactions.

Properties

IUPAC Name

2-amino-6-(2,4-dinitroanilino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O6/c13-9(12(17)18)3-1-2-6-14-10-5-4-8(15(19)20)7-11(10)16(21)22/h4-5,7,9,14H,1-3,6,13H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKKPUNNTZKBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCCCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14401-10-6
Record name N6-(2,4-Dinitrophenyl)-L-lysine monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014401106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N6-(2,4-dinitrophenyl)-L-lysine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.863
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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